
1-Pyrenamine, N,N-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrenamine, N,N-diethyl- is an organic compound that belongs to the class of aromatic amines It is derived from pyrene, a polycyclic aromatic hydrocarbon, and features a diethylamine group attached to the nitrogen atom
Preparation Methods
The synthesis of 1-Pyrenamine, N,N-diethyl- typically involves the following steps:
Nitrosation of Diethyl Aniline: Diethyl aniline undergoes nitrosation to form a nitroso derivative.
Reduction: The nitroso derivative is then reduced to generate N,N-diethyl-1,4-phenylenediamine.
Purification and Reaction with Hydrogen Chloride: The purified N,N-diethyl-1,4-phenylenediamine is reacted with hydrogen chloride to obtain high-purity N,N-diethyl-1,4-phenylenediamine hydrochloride.
Chemical Reactions Analysis
1-Pyrenamine, N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can participate in nucleophilic substitution reactions, where the diethylamine group can be replaced by other nucleophiles.
Formation of Imines and Enamines: It reacts with aldehydes and ketones to form imines (Schiff bases) and enamines under acid-catalyzed conditions.
Common reagents and conditions used in these reactions include strong acids like hydrochloric acid for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Major products formed from these reactions include various substituted pyrene derivatives and oxidized products.
Scientific Research Applications
1-Pyrenamine, N,N-diethyl- has several scientific research applications:
Photocatalysis: It is integrated into metal-organic frameworks to create highly efficient photocatalytic systems for organic synthesis.
Enzymatic Reactions: It enhances enzymatic reactions within engineered proteins, paving the way for novel synthetic pathways in pharmaceutical research.
Luminescent Materials:
Mechanism of Action
The mechanism of action of 1-Pyrenamine, N,N-diethyl- involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In photocatalytic systems, it participates in electron transfer processes, facilitating the reduction or oxidation of substrates. Additionally, its integration into metal-organic frameworks enhances its ability to catalyze specific reactions by providing a structured environment for reactants .
Comparison with Similar Compounds
1-Pyrenamine, N,N-diethyl- can be compared with other similar compounds such as:
1-Aminopyrene: Similar in structure but lacks the diethylamine group, making it less versatile in certain reactions.
3-Aminopyrene: Another isomer with the amino group at a different position, affecting its reactivity and applications.
N,N-Diethyl-1,4-phenylenediamine: Similar in having the diethylamine group but differs in the aromatic core structure, leading to different chemical properties and applications
These comparisons highlight the uniqueness of 1-Pyrenamine, N,N-diethyl- in terms of its specific structure and the resulting chemical properties and applications.
Properties
CAS No. |
65838-92-8 |
|---|---|
Molecular Formula |
C20H19N |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
N,N-diethylpyren-1-amine |
InChI |
InChI=1S/C20H19N/c1-3-21(4-2)18-13-11-16-9-8-14-6-5-7-15-10-12-17(18)20(16)19(14)15/h5-13H,3-4H2,1-2H3 |
InChI Key |
PUZJMHLRMPMPEK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11975466.png)
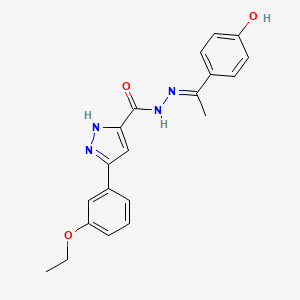
![7-ethyl-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11975480.png)
![2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11975483.png)
![4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11975485.png)
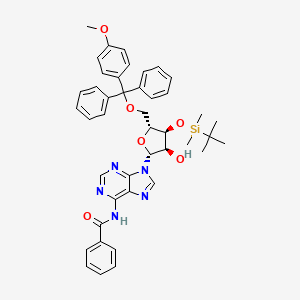
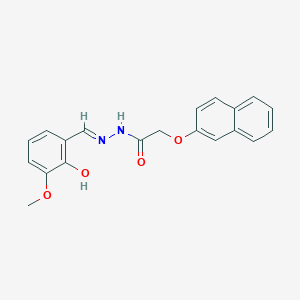
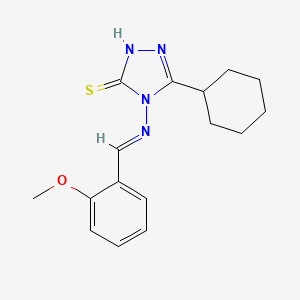
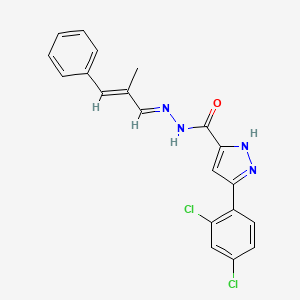
![4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11975511.png)
![2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide](/img/structure/B11975534.png)
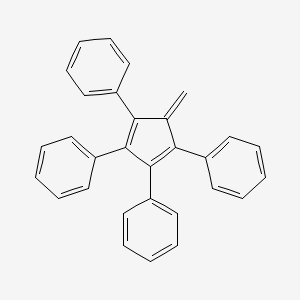
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11975538.png)
![Methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11975556.png)
